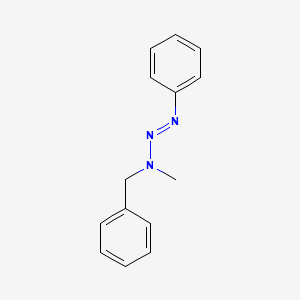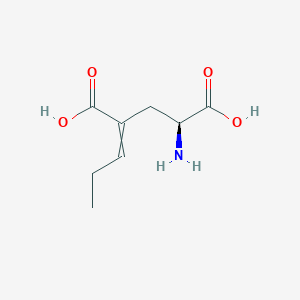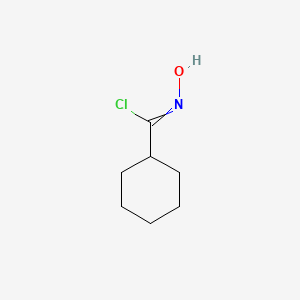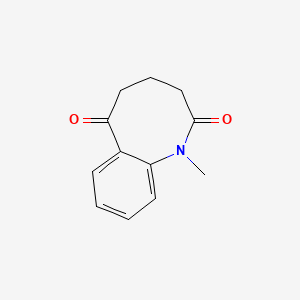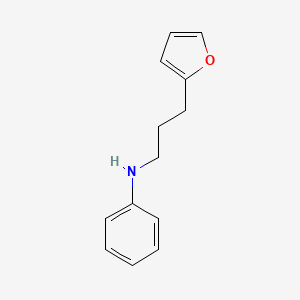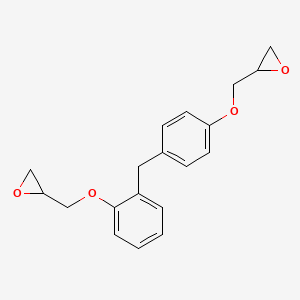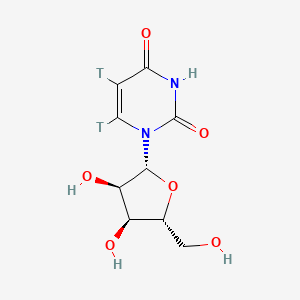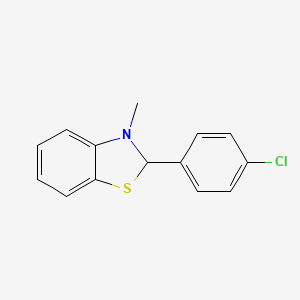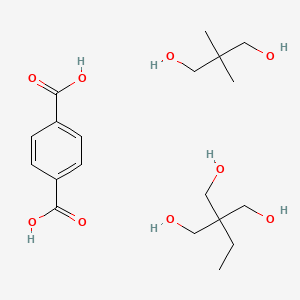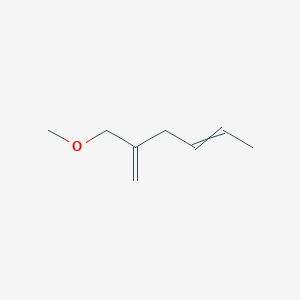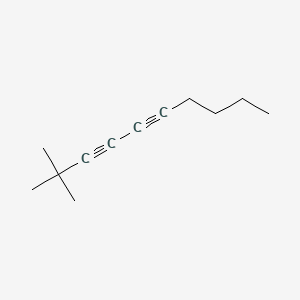
2,2-Dimethyl-3,5-decadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,5-decadiyne is an organic compound with the molecular formula C₁₂H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,5-decadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3,5-decadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-3,5-decadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,5-decadiyne involves its interaction with various molecular targets. The compound’s triple bonds make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of biological molecules, leading to various effects. The specific pathways and targets depend on the context of its use, such as in enzyme studies or drug development.
Comparison with Similar Compounds
2,2-Dimethyl-3,5-hexadiyne: Another alkyne with a similar structure but shorter carbon chain.
2,2-Dimethyl-3,5-octadiyne: Similar structure with a slightly longer carbon chain.
2,2-Dimethyl-3,5-dodecadiyne: Similar structure with a longer carbon chain.
Uniqueness: 2,2-Dimethyl-3,5-decadiyne is unique due to its specific carbon chain length and the presence of two triple bonds. This gives it distinct chemical properties and reactivity compared to its analogs. Its specific structure allows for unique applications in organic synthesis and potential biological activities.
Properties
CAS No. |
55682-73-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
2,2-dimethyldeca-3,5-diyne |
InChI |
InChI=1S/C12H18/c1-5-6-7-8-9-10-11-12(2,3)4/h5-7H2,1-4H3 |
InChI Key |
WSWDDRDGHVGAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


